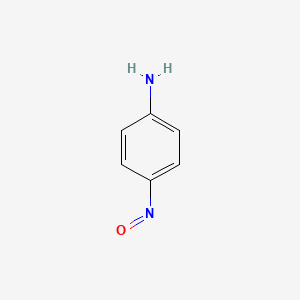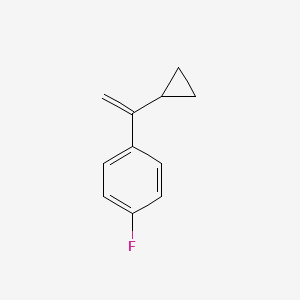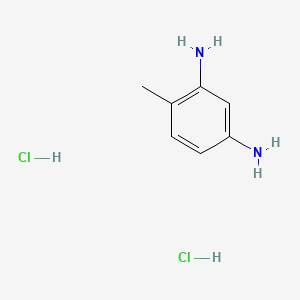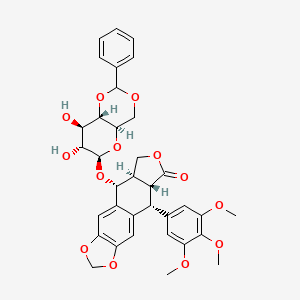
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate: , prop-2-enenitrile , and prop-2-enoic acid are organic compounds with distinct chemical structures and propertiesIt is used in the production of polymers and copolymers for various applications .
Vorbereitungsmethoden
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene, ammonia, and air are reacted in the presence of a catalyst such as bismuth molybdate at high temperatures (400-500°C) to form acrylonitrile .
Prop-2-enoic acid: can be produced through the oxidation of propylene using air or oxygen in the presence of a catalyst such as cobalt or manganese acetate .
Analyse Chemischer Reaktionen
Butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, where it forms poly(butyl acrylate) and copolymers with other vinyl monomers. It can also undergo hydrolysis to form acrylic acid and butanol .
Prop-2-enenitrile: can undergo polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic acid: can undergo polymerization to form poly(acrylic acid) and copolymers with other monomers. It can also undergo esterification to form various esters, such as butyl prop-2-enoate .
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: is used in the production of polymers and copolymers for applications in adhesives, sealants, coatings, and textiles . It is also used in the production of impact modifiers for plastics and as a monomer for the synthesis of various acrylic resins .
Prop-2-enenitrile: is used in the production of synthetic fibers such as acrylic and modacrylic fibers. It is also used in the production of plastics, rubber, and as a precursor for various chemical compounds .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used as a precursor for the synthesis of various esters and as a monomer for the production of poly(acrylic acid) and copolymers .
Wirkmechanismus
Butyl prop-2-enoate: exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .
Prop-2-enenitrile: exerts its effects through polymerization, where the nitrile group undergoes free radical polymerization to form polyacrylonitrile. The nitrile group also provides chemical resistance and thermal stability to the resulting polymers .
Prop-2-enoic acid: exerts its effects through polymerization, where the carboxyl group undergoes free radical polymerization to form poly(acrylic acid). The carboxyl group also provides hydrophilicity and ion-exchange properties to the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and ethyl acrylate. it provides better flexibility and durability due to the longer alkyl chain .
Prop-2-enenitrile: is similar to other nitriles such as methacrylonitrile and ethyl cyanoacrylate. it provides better chemical resistance and thermal stability due to the presence of the nitrile group .
Prop-2-enoic acid: is similar to other carboxylic acids such as methacrylic acid and crotonic acid. it provides better hydrophilicity and ion-exchange properties due to the presence of the carboxyl group .
Eigenschaften
CAS-Nummer |
25686-45-7 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H3N.C3H4O2/c1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
QMRMTRCBDHFTIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Kanonische SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)





![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)


![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)




